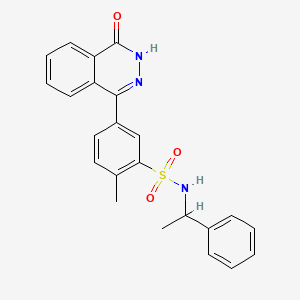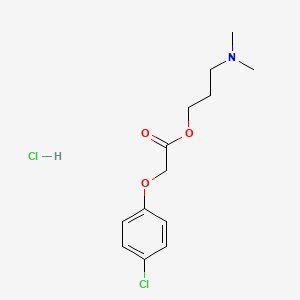![molecular formula C28H31N3O4 B4024470 3-({[3-{[(4-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4024470.png)
3-({[3-{[(4-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
Synthesis Analysis
The synthesis of related bicyclic compounds involves intricate steps that require precise control over reaction conditions to achieve the desired product. For example, Faghihi et al. (2010) synthesized a series of N,N′-(bicyclo[2,2,2]oct-7-ene-tetracarboxylic)-bis-L-amino acids through the condensation reaction, showcasing the complexity and potential of bicyclic compound synthesis (Faghihi, Hajibeygi, & Shabanian, 2010). This work highlights the versatility and challenges in synthesizing compounds with bicyclic structures.
Molecular Structure Analysis
The molecular structure of compounds similar to the one often exhibits unique spatial arrangements that influence their chemical reactivity and interactions. Mendyk et al. (2011) investigated the molecular structure of amides derived from endo-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, revealing how the structure affects chemical properties and reactivity (Mendyk, Drzewiecka, Pachuta-Stec, Lis, & Kozioł, 2011).
Chemical Reactions and Properties
The chemical reactions and properties of bicyclic compounds are influenced by their unique structures. Ranise et al. (1993) prepared a series of bicyclic compounds showing various activities, illustrating the diverse reactivity and potential applications of these molecules (Ranise, Bruno, Bondavalli, Schenone, D'Amico, Falzarano, Filippelli, & Lampa, 1993).
Physical Properties Analysis
The physical properties of bicyclic compounds, such as solubility, melting point, and optical activity, are crucial for their practical applications. The synthesis and characterization of photosensitive and optically active organo-soluble poly(amide–imide)s by Faghihi et al. (2010) showcase the importance of understanding these properties in the context of material science and engineering (Faghihi, Hajibeygi, & Shabanian, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are essential for determining the potential applications of bicyclic compounds. Studies such as those by Ranise et al. (1993) provide insights into the reactivity patterns and functional group compatibility of these complex molecules (Ranise, Bruno, Bondavalli, Schenone, D'Amico, Falzarano, Filippelli, & Lampa, 1993).
properties
IUPAC Name |
3-[[3-[(4-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O4/c1-17-5-9-20(10-6-17)29-26(32)22-16-21(11-12-23(22)31-13-3-2-4-14-31)30-27(33)24-18-7-8-19(15-18)25(24)28(34)35/h5-12,16,18-19,24-25H,2-4,13-15H2,1H3,(H,29,32)(H,30,33)(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNLTEXBDBKFLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3C4CC(C3C(=O)O)C=C4)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-(methoxymethyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4024393.png)


![5,12-bis[2-(allyloxy)ethyl]-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B4024423.png)
![ethyl 1-{N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4024427.png)
![N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)valine](/img/structure/B4024436.png)


![N-cyclohexyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4024442.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-nitrophenyl acetate](/img/structure/B4024444.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4024450.png)
![methyl [4-({3-[(4-methyl-1-piperidinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]carbamate](/img/structure/B4024458.png)
![4-{[3-(methoxycarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4024460.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4024478.png)